molecular formula C24H16F5N3O B11204879 4-[2-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

4-[2-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11204879
M. Wt: 457.4 g/mol
InChI Key: IAZRQLMQRTXLGP-UHFFFAOYSA-N
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Description

4-[2-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound characterized by its unique structure, which includes difluoromethoxy and trifluoromethyl phenyl groups attached to a dihydropyrimido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the Benzimidazole Moiety: The pyrimidine intermediate is then reacted with o-phenylenediamine to form the benzimidazole ring system.

    Functionalization with Difluoromethoxy and Trifluoromethyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitric acid, halogens (chlorine, bromine), often in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine atoms often enhances the biological activity and metabolic stability of these compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Methoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 4-[2-(Difluoromethoxy)phenyl]-2-[2-(methyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

Uniqueness

Compared to similar compounds, 4-[2-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to the presence of both difluoromethoxy and trifluoromethyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H16F5N3O

Molecular Weight

457.4 g/mol

IUPAC Name

4-[2-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C24H16F5N3O/c25-22(26)33-21-12-6-2-8-15(21)20-13-18(14-7-1-3-9-16(14)24(27,28)29)31-23-30-17-10-4-5-11-19(17)32(20)23/h1-13,20,22H,(H,30,31)

InChI Key

IAZRQLMQRTXLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5C(F)(F)F)OC(F)F

Origin of Product

United States

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